7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a naphthalene moiety, which is a fused pair of benzene rings, attached to a spirocyclic nonane ring system. The presence of oxygen and nitrogen atoms within the ring structure adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1-carbonyl chloride, which reacts with a suitable amine to form an amide intermediate. This intermediate can then undergo cyclization reactions to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Compounds with similar spirocyclic structures, such as spiro[4.5]decane or spiro[3.4]octane.
Naphthalene Derivatives: Compounds containing the naphthalene moiety, such as naphthalene-1-carboxylic acid or 1-naphthylamine.
Uniqueness
7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[35]nonane is unique due to its combination of a spirocyclic nonane ring system with a naphthalene moiety and the presence of both oxygen and nitrogen atoms within the ring
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-18(2)22-12-19(13-23-18)10-20(11-19)17(21)16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHRROILPMUSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=CC4=CC=CC=C43)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.